molecular formula C7H10ClN B14681057 3,5-Dimethylpyridine;hydrochloride CAS No. 36316-70-8

3,5-Dimethylpyridine;hydrochloride

Cat. No.: B14681057
CAS No.: 36316-70-8
M. Wt: 143.61 g/mol
InChI Key: GBJHZEDEOAJNHT-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine;hydrochloride, also known as 3,5-Lutidine hydrochloride, is a chemical compound with the molecular formula C7H9N·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions on the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpyridine;hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of 3,5-dimethylpyridine with hydrochloric acid. The reaction is carried out in a solvent such as toluene, and the product is isolated by crystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form 3,5-dimethylpiperidine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3,5-Dimethylpyridine N-oxide.

    Reduction: 3,5-Dimethylpiperidine.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3,5-Dimethylpyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylpyridine
  • 2,4-Dimethylpyridine
  • 2,5-Dimethylpyridine
  • 2,6-Dimethylpyridine
  • 3,4-Dimethylpyridine

Uniqueness

3,5-Dimethylpyridine;hydrochloride is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for specific interactions in chemical reactions and applications that are distinct from other dimethylpyridine isomers .

Properties

CAS No.

36316-70-8

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

3,5-dimethylpyridine;hydrochloride

InChI

InChI=1S/C7H9N.ClH/c1-6-3-7(2)5-8-4-6;/h3-5H,1-2H3;1H

InChI Key

GBJHZEDEOAJNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C.Cl

Origin of Product

United States

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